molecular formula C6H11NO5S B2572686 N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine CAS No. 1212430-89-1

N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine

Cat. No.: B2572686
CAS No.: 1212430-89-1
M. Wt: 209.22
InChI Key: STVZCHIOQLIKAY-AKGZTFGVSA-N
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Description

N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine is a complex chemical compound with diverse applications in scientific research. It is known for its multifaceted nature, allowing for extensive exploration and innovative utilization across various disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine typically involves the reaction of glycine with a sulfone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of this compound.

Scientific Research Applications

N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine involves its interaction with specific molecular targets and pathways. It is known to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in regulating cellular excitability. The compound binds to the GIRK channels, leading to their activation and subsequent modulation of potassium ion flow across the cell membrane .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine include:

  • cis-α-(Carboxycyclopropyl)glycine
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness

This compound is unique due to its specific structural features and its ability to activate GIRK channels selectively. This property distinguishes it from other similar compounds and makes it a valuable tool in scientific research .

Properties

IUPAC Name

2-[[(4R)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVZCHIOQLIKAY-AKGZTFGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(CS1(=O)=O)NCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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